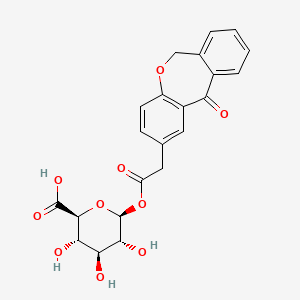
Isoxepac glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxepac glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C22H20O10 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
Isoxepac undergoes extensive metabolism primarily through glucuronidation, a process facilitated by UDP-glucuronosyltransferases (UGTs). This metabolic pathway is crucial for the detoxification and elimination of drugs from the body. The formation of isoxepac glucuronide represents a significant phase II metabolic reaction that influences the pharmacokinetic profile of isoxepac.
Stability and Reactivity
The stability of acyl glucuronides, including this compound, is a critical factor in their pharmacological activity. Studies have shown that the half-life of this compound can vary based on pH and temperature conditions. For instance, at physiological pH (7.4), the stability of this compound was assessed, revealing that acyl migration can occur under certain conditions, leading to the formation of different metabolites .
Table 1: Stability of Acyl Glucuronides
| Compound | Half-life (h) | Stability Conditions |
|---|---|---|
| This compound | 0.29 | pH 7.4 at 37°C |
| Zomepirac Glucuronide | 0.45 | pH 7.4 at 37°C |
| Probenecid | 0.40 | pH 7.4 at 37°C |
Therapeutic Implications
The therapeutic applications of this compound are primarily linked to its anti-inflammatory properties as a metabolite of isoxepac. Understanding its pharmacological activity can help in optimizing dosing regimens for effective pain management.
Analgesic Efficacy
Research indicates that the glucuronidation process may enhance the analgesic effects of isoxepac by increasing its solubility and bioavailability . This enhancement may lead to improved therapeutic outcomes in patients requiring NSAID treatment.
Safety Assessments and Adverse Reactions
The potential for adverse drug reactions associated with acyl glucuronides has been a topic of extensive investigation. This compound's reactivity with proteins raises concerns about idiosyncratic drug reactions.
Protein Adduction Studies
Studies have indicated that acyl glucuronides can form covalent adducts with proteins, which may contribute to toxicity . The rapid clearance of these conjugates in vivo suggests that while they may be reactive, their clinical significance remains uncertain.
Table 2: Potential Adverse Reactions Associated with Acyl Glucuronides
| Reaction Type | Mechanism | Evidence Level |
|---|---|---|
| Protein Adduction | Covalent bonding with proteins | Limited |
| Hepatotoxicity | Formation of reactive metabolites | Moderate |
| Allergic Reactions | Immune response to adducts | Uncertain |
Case Studies and Research Findings
Several studies have documented the metabolic pathways and safety profiles associated with this compound:
- Study on Metabolic Stability : Research demonstrated that this compound exhibits time- and pH-dependent stability changes, which are crucial for understanding its pharmacokinetics .
- Clinical Observations : In clinical settings, variations in patient responses to isoxepac treatment have been linked to differences in UGT activity, emphasizing the importance of genetic polymorphisms in drug metabolism .
Propriétés
Numéro CAS |
81536-58-5 |
|---|---|
Formule moléculaire |
C22H20O10 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O10/c23-15(31-22-19(27)17(25)18(26)20(32-22)21(28)29)8-10-5-6-14-13(7-10)16(24)12-4-2-1-3-11(12)9-30-14/h1-7,17-20,22,25-27H,8-9H2,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |
Clé InChI |
NCYWNHLOMITKET-SXFAUFNYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES isomérique |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
6,11-dihydro-11-oxo-dibenz(b,e)oxepin-2-acetic acid glucuronide isoxepac glucuronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















